2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol
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Overview
Description
2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol is a chemical compound that belongs to the class of arylaminoethanols. It has the molecular formula C13H20N4O3 and a molecular weight of 280.33 g/mol . This compound is characterized by the presence of a piperazine ring, a nitrophenyl group, and an ethanol moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol involves several steps One common synthetic route starts with the nitration of a suitable aromatic compound to introduce the nitro groupThe final step involves the reduction of the nitro group to an amino group and the subsequent attachment of the ethanol moiety . Industrial production methods often involve optimizing these steps to achieve high yields and purity, using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophiles such as alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol involves its interaction with specific molecular targets. The piperazine ring and nitrophenyl group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol can be compared with other similar compounds, such as:
2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}methanol: Similar structure but with a methanol moiety instead of ethanol.
2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}propanol: Similar structure but with a propanol moiety.
2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}butanol: Similar structure but with a butanol moiety. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[5-(3-methylpiperazin-1-yl)-2-nitroanilino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-10-9-16(6-4-14-10)11-2-3-13(17(19)20)12(8-11)15-5-7-18/h2-3,8,10,14-15,18H,4-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKATNRNJGJLAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386589 |
Source
|
Record name | 2-[5-(3-Methylpiperazin-1-yl)-2-nitroanilino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330177-51-0 |
Source
|
Record name | 2-[5-(3-Methylpiperazin-1-yl)-2-nitroanilino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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